2-Amino-5-iodo-3-methylbenzoic Acid

Beschreibung

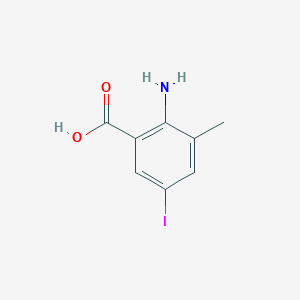

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-iodo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKOJKHXWWNXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459552 | |

| Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108857-24-5 | |

| Record name | 2-Amino-5-iodo-3-methylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-iodo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-5-iodo-3-methylbenzoic acid, an important intermediate in the synthesis of various bioactive molecules. Due to the limited availability of experimentally determined data in public literature, this guide also includes information on closely related compounds and standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈INO₂ | PubChem[1] |

| Molecular Weight | 277.06 g/mol | PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

Note: For comparison, the methyl ester of this compound, this compound methyl ester, has a reported melting point of 92-95°C and a predicted boiling point of 352.4±42.0 °C.[][3] Data for structurally similar compounds, such as 2-Amino-3-bromo-5-methylbenzoic acid, show a melting point of 204-208 °C.[4]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically suggests a pure compound, while a broad and depressed melting range indicates the presence of impurities.

Protocol: Capillary Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely ground and packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the approximate melting point is approached.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation.

Protocol: Isothermal Saturation Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Analysis: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution at the given temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter in drug development as it affects a molecule's charge and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the acidic compound.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Logical Synthesis Workflow

The synthesis of this compound can be logically approached through the iodination of 2-amino-3-methylbenzoic acid. This process is based on established methods for the iodination of aminobenzoic acids. A plausible synthetic route is outlined below.

Caption: Logical workflow for the synthesis of this compound.

This workflow illustrates the direct iodination of 2-amino-3-methylbenzoic acid. In this proposed synthesis, molecular iodine is used as the iodine source, and an oxidizing agent, such as hydrogen peroxide, is employed to facilitate the electrophilic substitution of iodine onto the aromatic ring. Acetic acid is a common solvent for such reactions. This method is adapted from a known procedure for the synthesis of 2-amino-5-iodobenzoic acid.[5][6]

References

- 1. This compound | C8H8INO2 | CID 11231233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 6. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-5-iodo-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-Amino-5-iodo-3-methylbenzoic Acid (CAS No. 108857-24-5). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document also presents data for structurally related compounds to offer a comparative reference. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization and analytical methodology.

Compound Identification

IUPAC Name: this compound[1]

Molecular Formula: C₈H₈INO₂[1]

Molecular Weight: 277.06 g/mol [1]

CAS Number: 108857-24-5[1]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data of Related Compounds

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Frequency |

| 2-Amino-5-iodobenzoic acid[2] | 7.95 | d | Ar-H | DMSO-d₆ | 399.65 MHz |

| 7.47 | dd | Ar-H | |||

| 6.63 | d | Ar-H | |||

| This compound | Data not available |

Table 2: ¹³C NMR Spectroscopic Data of Related Compounds

| Compound | Chemical Shift (δ) ppm | Assignment | Solvent |

| 2-Amino-5-methylbenzoic acid | Data available but specific shifts not listed in search results | Aromatic C, Methyl C, Carboxyl C | Not specified |

| This compound | Data not available |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data of Related Compounds

| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment | Technique |

| 2-Iodo-5-methylbenzoic acid[3] | Data available but specific peaks not listed in search results | O-H, C=O, C=C (Aromatic), C-I | KBr or ATR |

| This compound | Data not available |

Table 4: Mass Spectrometry Data of Related Compounds

| Compound | m/z | Proposed Fragment | Ionization Method |

| 2-Iodo-5-methylbenzoic acid[3] | 262 | [M]⁺ (Molecular Ion) | GC-MS |

| 245 | [M-OH]⁺ | ||

| 77 | [C₆H₅]⁺ | ||

| This compound | Data not available |

Experimental Protocols

While specific experimental protocols for this compound were not found, the following are general methodologies for obtaining the spectroscopic data presented for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, the spectral width is generally 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond). Pressure is applied to ensure good contact. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and is automatically subtracted.

Mass Spectrometry (MS)

For a compound like 2-iodo-5-methylbenzoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.[3] The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

2-Amino-5-iodo-3-methylbenzoic Acid 1H NMR chemical shifts

An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 2-Amino-5-iodo-3-methylbenzoic Acid

This technical guide provides a detailed analysis of the expected ¹H NMR chemical shifts for this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It includes a summary of predicted quantitative data, a comprehensive experimental protocol for acquiring such data, and a logical diagram illustrating the relationships between the molecular structure and its NMR spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | Doublet (d) | 1H | ~2-3 |

| H-6 | ~7.5 - 7.7 | Doublet (d) | 1H | ~2-3 |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | N/A |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | N/A |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A |

Note: These are estimated values. Actual experimental values may vary depending on the solvent, concentration, and instrument frequency. The aromatic protons H-4 and H-6 are expected to show a small meta-coupling.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for an aromatic compound like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH₂ and -COOH). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0.00 ppm.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

-

Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[1]

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes peak broadening.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (can be increased for dilute samples to improve signal-to-noise)

-

Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 16 ppm).

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the protons in the molecule.

Logical Relationships in ¹H NMR Prediction

The following diagram illustrates the logical workflow for predicting the ¹H NMR chemical shifts of this compound based on the electronic effects of its substituents. Electron-donating groups (EDGs) like the amino (-NH₂) and methyl (-CH₃) groups tend to shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) such as the carboxylic acid (-COOH) and iodo (-I) groups deshield protons, causing a downfield shift (to higher ppm values).

Caption: Logical workflow for predicting ¹H NMR shifts.

References

An In-depth Technical Guide to the FT-IR Characteristic Peaks of 2-Amino-5-iodo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) characteristic absorption peaks for 2-Amino-5-iodo-3-methylbenzoic Acid. Due to the limited availability of direct spectral data for this specific compound, this guide utilizes data from structurally analogous molecules, such as 2-amino-5-bromobenzoic acid and other substituted benzoic acids, to predict and interpret the vibrational modes. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry for the identification and characterization of this compound.

Predicted FT-IR Characteristic Peaks

The FT-IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands arising from the vibrations of its various functional groups. The predicted characteristic peaks, based on the analysis of related compounds, are summarized in the table below. These assignments are based on established group frequency correlations and data from similar molecules.[1][2]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |

| 3400 - 3200 | N-H (Amino group) | Asymmetric and Symmetric Stretching | Medium | Two distinct bands are expected in this region, characteristic of a primary amine. |

| 3300 - 2500 | O-H (Carboxylic acid) | Stretching | Broad, Strong | This broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. |

| ~1700 | C=O (Carboxylic acid) | Stretching | Strong | The position of this peak can be influenced by intra- and intermolecular hydrogen bonding. |

| ~1620 | N-H (Amino group) | Scissoring (Bending) | Medium to Strong | This peak is characteristic of the in-plane bending of the primary amine. |

| 1600 - 1450 | C=C (Aromatic ring) | Stretching | Medium to Weak | Multiple bands are expected in this region corresponding to the vibrations of the benzene ring. |

| ~1420 | O-H (Carboxylic acid) | In-plane Bending | Medium | Often coupled with C-O stretching. |

| ~1300 | C-O (Carboxylic acid) | Stretching | Strong | This band is associated with the C-O single bond in the carboxylic acid group. |

| ~1250 | C-N (Aromatic amine) | Stretching | Medium to Strong | Represents the stretching vibration of the bond between the aromatic ring and the amino group. |

| 920 - 680 | C-H (Aromatic ring) | Out-of-plane Bending | Strong | The substitution pattern on the benzene ring will influence the exact position and number of these bands. |

| Below 600 | C-I | Stretching | Weak to Medium | The carbon-iodine stretching vibration is expected at low wavenumbers. |

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the FT-IR spectrum of this compound in the solid state.

Materials and Equipment:

-

This compound sample (solid, powder form)

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropanol or ethanol.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

-

The spectrometer software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Release the pressure and remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

Caption: Logical workflow for FT-IR analysis of a solid sample.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-iodo-3-methylbenzoic Acid

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Aromatic Intermediate

This technical guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Amino-5-iodo-3-methylbenzoic Acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic fragmentation pathways of this complex molecule, providing a foundational understanding for its identification and structural analysis. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide synthesizes information from the fragmentation patterns of structurally related compounds to construct a theoretical, yet robust, fragmentation model.

Predicted Mass Spectrum Data

The fragmentation of this compound (C₈H₈INO₂, Exact Mass: 276.95998 Da) under electron ionization is anticipated to proceed through several key pathways, influenced by the interplay of its functional groups: the carboxylic acid, the amino group, the iodine atom, and the methyl group on the aromatic ring.[1] The presence of the amino group ortho to the carboxylic acid is expected to induce specific fragmentation behaviors, known as the "ortho effect".[2]

The predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins are summarized in the table below.

| m/z | Proposed Fragment Ion | Formation Pathway | Notes |

| 277 | [C₈H₈INO₂]⁺ | Molecular Ion (M⁺) | The parent ion, corresponding to the intact molecule minus one electron. |

| 260 | [C₈H₇INO]⁺ | M⁺ - OH | Loss of a hydroxyl radical from the carboxylic acid group. A common fragmentation for benzoic acids.[3][4] |

| 232 | [C₈H₇IN]⁺ | M⁺ - COOH | Loss of the entire carboxyl group as a radical. |

| 150 | [C₈H₈NO₂]⁺ | M⁺ - I | Cleavage of the C-I bond, which is often the weakest bond in iodinated compounds.[5][6] |

| 133 | [C₈H₇NO]⁺ | [7]⁺ - OH | Subsequent loss of a hydroxyl radical from the de-iodinated molecular ion. |

| 127 | [I]⁺ | M⁺ - C₈H₈NO₂ | Formation of an iodine cation, a characteristic peak for iodine-containing compounds.[5][6] |

| 105 | [C₈H₇N]⁺ | [8]⁺ - CO | Loss of carbon monoxide from the [M-I-OH]⁺ fragment. |

Key Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the lability of the C-I bond and the characteristic fragmentation of the benzoic acid moiety, with modulation by the amino and methyl substituents.

A significant initial fragmentation is the cleavage of the carbon-iodine bond, leading to the formation of a radical cation at m/z 150.[5][6] This is a common pathway for halogenated aromatic compounds. Subsequent fragmentation of this ion would likely follow pathways characteristic of 2-amino-3-methylbenzoic acid. The NIST spectral data for the non-iodinated analog, 2-Amino-3-methylbenzoic acid, shows a strong molecular ion peak and subsequent loss of water and CO.

Alternatively, fragmentation can be initiated by the carboxylic acid group. The loss of a hydroxyl radical (-OH) to form an acylium ion (m/z 260) is a well-documented pathway for benzoic acids.[3][4] This can be followed by the loss of carbon monoxide (CO) to yield an ion at m/z 232.

The "ortho effect," a phenomenon where adjacent functional groups interact during fragmentation, is anticipated between the amino and carboxylic acid groups.[2] This can lead to complex rearrangements and the suppression of certain fragmentation pathways typically observed in meta and para isomers.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum of a similar solid aromatic compound is provided below.

Sample Preparation and Introduction:

-

A small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.

-

The sample is introduced into the mass spectrometer via a direct insertion probe (DIP).

-

The probe is gradually heated to volatilize the sample into the ion source.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Source Temperature: 200-250 °C (to ensure sample volatilization and prevent condensation)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500 (to encompass the molecular ion and expected fragments)

-

Data System: The data system records the abundance of each ion at a specific m/z value, generating a mass spectrum.

For more volatile or thermally sensitive compounds, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

- 1. This compound | C8H8INO2 | CID 11231233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Technical Guide: Solubility and Synthetic Applications of 2-Amino-5-iodo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Amino-5-iodo-3-methylbenzoic Acid in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide presents comprehensive data for the structurally analogous compound, 2-Amino-3-methylbenzoic acid, to serve as a valuable reference. Furthermore, this document details established experimental protocols for solubility determination and outlines the role of this compound as a key intermediate in pharmaceutical synthesis.

Quantitative Solubility Data of a Structural Analog

The following tables summarize the mole fraction solubility of 2-Amino-3-methylbenzoic acid in twelve common organic solvents at temperatures ranging from 278.15 K to 318.15 K, as determined by the isothermal saturation method[1][2].

Table 1: Mole Fraction Solubility (x 10^3) of 2-Amino-3-methylbenzoic Acid in Alcohols and Ethers[1][2]

| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | 1,4-Dioxane |

| 278.15 | 3.45 | 2.98 | 2.55 | 2.21 | 2.01 | 10.12 |

| 283.15 | 4.11 | 3.58 | 3.08 | 2.68 | 2.45 | 11.89 |

| 288.15 | 4.89 | 4.29 | 3.71 | 3.24 | 2.97 | 14.01 |

| 293.15 | 5.83 | 5.14 | 4.46 | 3.91 | 3.59 | 16.53 |

| 298.15 | 6.95 | 6.16 | 5.36 | 4.71 | 4.34 | 19.52 |

| 303.15 | 8.29 | 7.38 | 6.44 | 5.66 | 5.23 | 23.05 |

| 308.15 | 9.89 | 8.83 | 7.74 | 6.81 | 6.30 | 27.21 |

| 313.15 | 11.80 | 10.56 | 9.29 | 8.19 | 7.59 | 32.09 |

| 318.15 | 14.07 | 12.63 | 11.14 | 9.84 | 9.14 | 37.79 |

Table 2: Mole Fraction Solubility (x 10^3) of 2-Amino-3-methylbenzoic Acid in Ketones, Esters, and Other Solvents[1][2]

| Temperature (K) | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | Toluene | Cyclohexane |

| 278.15 | 9.87 | 8.55 | 6.89 | 5.12 | 0.45 | 0.18 |

| 283.15 | 11.52 | 9.98 | 8.09 | 6.01 | 0.56 | 0.23 |

| 288.15 | 13.46 | 11.66 | 9.50 | 7.06 | 0.70 | 0.29 |

| 293.15 | 15.74 | 13.63 | 11.16 | 8.29 | 0.88 | 0.37 |

| 298.15 | 18.41 | 15.94 | 13.12 | 9.75 | 1.10 | 0.47 |

| 303.15 | 21.54 | 18.65 | 15.42 | 11.48 | 1.38 | 0.60 |

| 308.15 | 25.21 | 21.82 | 18.11 | 13.52 | 1.73 | 0.77 |

| 313.15 | 29.50 | 25.53 | 21.26 | 15.91 | 2.17 | 0.98 |

| 318.15 | 34.52 | 29.87 | 24.94 | 18.71 | 2.72 | 1.26 |

Experimental Protocols for Solubility Determination

A precise understanding of solubility is critical for process development, including purification, crystallization, and formulation. The following is a detailed methodology for the isothermal saturation method, a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Isothermal Saturation Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (solute)

-

Organic solvents of interest (high purity)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the jacketed glass vessel.

-

Equilibration: Maintain the desired temperature of the vessel using the thermostatic water bath. Stir the mixture vigorously for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Gravimetric Analysis: Discharge the collected sample into a pre-weighed container. Record the total mass of the container and the sample.

-

Solvent Evaporation: Evaporate the solvent from the sample under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute).

-

Mass Determination: After complete evaporation of the solvent, cool the container in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Calculation: The solubility can be calculated in terms of mole fraction, mass fraction, or grams of solute per 100 g of solvent.

The following diagram illustrates the general workflow for determining solubility using the isothermal saturation method.

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring amino, iodo, and carboxylic acid functional groups, allows for diverse chemical transformations.

One notable application is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as analogs of Rilpivirine. The following diagram outlines a generalized synthetic pathway where a substituted aminobenzoic acid derivative serves as a key building block.

This logical flow highlights the critical role of intermediates like this compound in constructing the core scaffold of medicinally important compounds. The ability to precisely control the solubility of such intermediates is paramount for optimizing reaction conditions, improving yields, and facilitating purification processes in drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of 2-Amino-5-iodo-3-methylbenzoic Acid

This technical guide provides a comprehensive framework for the conformational analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Given the absence of specific experimental data in the public domain for this compound, this document outlines a combination of computational and experimental strategies to elucidate its conformational landscape. The methodologies are based on established protocols for similar substituted benzoic acids.

Introduction

The three-dimensional conformation of a molecule is critical to its physicochemical properties, biological activity, and solid-state packing. For this compound, the rotational freedom around the C-C bond connecting the carboxylic acid group and the C-N bond of the amino group to the benzene ring dictates its conformational preferences. Intramolecular interactions, such as hydrogen bonding between the amino and carboxylic acid groups, and steric hindrance from the methyl and iodo substituents, are expected to play a significant role in determining the molecule's stable conformers.

Predicted Conformational Isomers

The primary rotational degrees of freedom in this compound are the torsion angles associated with the carboxylic acid and amino groups. We can anticipate the existence of several low-energy conformers. The planarity of the carboxylic acid group with respect to the benzene ring is a key feature in benzoic acid derivatives.[1] The orientation of the amino group will also contribute to the overall conformational profile.

Table 1: Key Torsional Angles for Conformational Analysis

| Torsion Angle | Description | Expected Range |

| τ1 (O=C-C=C) | Defines the orientation of the carboxylic acid group relative to the benzene ring. | ~0° (syn-planar) or ~180° (anti-planar) |

| τ2 (H-N-C=C) | Defines the orientation of the amino group relative to the benzene ring. | Variable, influenced by intramolecular hydrogen bonding. |

Computational Conformational Analysis

A computational approach using Density Functional Theory (DFT) is a powerful tool for predicting the geometries and relative stabilities of different conformers.

A relaxed potential energy surface scan can be performed by systematically rotating the key torsional angles (τ1 and τ2). This allows for the identification of energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: DFT with a suitable functional, such as B3LYP or M06-2X.

-

Basis Set: A basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including the heavy iodine atom and potential non-covalent interactions.

-

Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the influence of different solvents (e.g., chloroform, DMSO, water) on conformational stability.

-

Analysis: The output will provide the optimized geometries, relative electronic energies, and thermodynamic data for each conformer.

The proximity of the amino and carboxylic acid groups suggests the potential for a strong intramolecular hydrogen bond. This interaction would likely favor a planar conformation where the hydrogen of the amino group interacts with the carbonyl oxygen of the carboxylic acid. The steric bulk of the methyl and iodo groups will also influence the rotational barriers and the preferred orientation of the functional groups.

Caption: Potential intramolecular interactions in this compound.

Experimental Conformational Analysis

Experimental techniques are essential to validate the computational predictions and provide a complete picture of the conformational landscape in solution and the solid state.

A potential synthetic route to this compound could involve the iodination of 2-amino-3-methylbenzoic acid.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular conformation in solution.

-

Experimental Protocol:

-

Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Perform 2D NMR experiments, such as NOESY or ROESY, to identify through-space correlations between protons. These correlations can provide evidence for specific spatial arrangements of the substituents and thus indicate the preferred conformation in solution.

-

Table 2: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | 7.0 - 8.0 | d, d | Two distinct aromatic protons. |

| -NH₂ | 4.0 - 6.0 | br s | Broad singlet, position is solvent and concentration dependent. |

| -COOH | 10.0 - 13.0 | br s | Broad singlet, may not be observed in all solvents. |

| -CH₃ | 2.0 - 2.5 | s | Singlet. |

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about intramolecular hydrogen bonding.

-

Experimental Protocol:

-

Acquire the FTIR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

For solution-state analysis, dissolve the sample in a suitable solvent (e.g., CCl₄) at varying concentrations.

-

The position and shape of the O-H and N-H stretching bands can indicate the presence and strength of hydrogen bonding. A shift to lower wavenumbers is indicative of hydrogen bond formation.

-

Table 3: Key Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H stretch (Amine) |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1720 - 1680 | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |

| 1300 - 1200 | C-N stretch (Aromatic Amine) |

Single-crystal X-ray diffraction provides the definitive solid-state conformation.

-

Experimental Protocol:

-

Grow single crystals of the compound from a suitable solvent or by sublimation.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.

-

Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and torsion angles.

-

Caption: Workflow for the conformational analysis of the target molecule.

Conclusion

A combined computational and experimental approach is crucial for a thorough conformational analysis of this compound. DFT calculations can provide valuable insights into the relative stabilities of different conformers, which can then be validated and further investigated using spectroscopic techniques like NMR and FTIR. Ultimately, single-crystal X-ray diffraction can provide a definitive picture of the solid-state conformation. This comprehensive understanding is vital for rational drug design and the development of new materials.

References

Theoretical and DFT Analysis of 2-Amino-5-iodo-3-methylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize 2-Amino-5-iodo-3-methylbenzoic acid. While specific experimental and computational studies on this molecule are not extensively available in the current literature, this document outlines the established methodologies based on Density Functional Theory (DFT) calculations and theoretical studies of analogous substituted benzoic acids and aromatic compounds. This guide serves as a framework for future research, detailing the expected molecular properties, spectroscopic characteristics, and potential for drug development applications. The content herein is structured to provide researchers with the necessary protocols and data interpretation frameworks to conduct and understand theoretical investigations of this and similar molecules.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring an amino group, a carboxylic acid group, an iodine atom, and a methyl group on a benzene ring, suggests a rich electronic and chemical behavior. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the molecule's geometric structure, vibrational modes, electronic properties, and reactivity. This understanding is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. This guide will detail the standard computational protocols and expected outcomes from a thorough theoretical investigation of this compound.

Methodologies and Computational Protocols

A robust theoretical investigation of this compound would typically involve the following computational and experimental protocols.

Computational Details: Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for studying molecular systems.

-

Software: Gaussian 09 or Gaussian 16 is a commonly used software package for such calculations.

-

Method: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed functional for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is typically chosen to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

-

Geometry Optimization: The molecular geometry would be optimized in the gas phase to find the lowest energy conformation. Frequency calculations are then performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

Solvent Effects: To simulate a more realistic environment, calculations can be performed using a solvent model, such as the Polarizable Continuum Model (PCM).

Spectroscopic Analysis

Theoretical calculations are invaluable for interpreting experimental spectra.

-

FT-IR and FT-Raman Spectroscopy: The vibrational frequencies and Raman activities are calculated from the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.

-

NMR Spectroscopy: The 1H and 13C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) is used as the reference standard.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).

Molecular Properties and Reactivity Descriptors

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of the sites for electrophilic and nucleophilic attack, respectively.

-

Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.

Molecular Docking

To investigate the potential of this compound as a drug candidate, molecular docking simulations can be performed.

-

Software: AutoDock, Vina, or similar software can be used.

-

Protocol: The 3D structure of a target protein is obtained from the Protein Data Bank (PDB). The ligand (this compound) is prepared by optimizing its geometry and assigning charges. Docking simulations are then run to predict the binding affinity and the binding mode of the ligand within the active site of the protein.

Data Presentation: Expected Quantitative Results

The following tables present illustrative quantitative data that would be expected from a DFT study of this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.405 | C1-C2-C3 | 120.5 |

| C2-N | 1.380 | C2-C1-C6 | 119.8 |

| C5-I | 2.100 | C4-C5-I | 119.5 |

| C1-C(O)OH | 1.490 | C1-C(O)-O | 122.0 |

| C3-CH3 | 1.510 | C2-C3-CH3 | 121.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative, cm-1)

| Vibrational Mode | Experimental (Hypothetical) | Calculated (Scaled) | Assignment |

| O-H stretch | 3450 | 3445 | Carboxylic acid |

| N-H stretch (sym) | 3350 | 3348 | Amino group |

| N-H stretch (asym) | 3250 | 3245 | Amino group |

| C=O stretch | 1680 | 1675 | Carboxylic acid |

| C-N stretch | 1320 | 1315 | Aromatic amine |

| C-I stretch | 550 | 545 | Iodo group |

Table 3: Electronic Properties (Illustrative)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Softness (S) | 0.45 eV-1 |

Table 4: 1H and 13C NMR Chemical Shifts (Illustrative, ppm)

| Atom | Calculated (GIAO) | Experimental (Hypothetical) |

| H (COOH) | 11.5 | 11.4 |

| H (NH2) | 5.2 | 5.1 |

| H (Aromatic) | 7.8, 7.5 | 7.7, 7.4 |

| H (CH3) | 2.3 | 2.2 |

| C (COOH) | 170.1 | 169.8 |

| C (Aromatic) | 150.2, 140.5, 135.8, 125.4, 118.9, 90.3 | 149.9, 140.1, 135.5, 125.1, 118.6, 90.0 |

| C (CH3) | 20.5 | 20.2 |

Visualizations

Workflow for Theoretical Analysis

Caption: Workflow for the theoretical analysis of a molecule.

Frontier Molecular Orbital (FMO) Concept

Caption: The Frontier Molecular Orbital (FMO) concept.

Molecular Docking Workflow

A Technical Guide to Quantum Chemical Calculations for 2-Amino-5-iodo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecule, these methods can predict a wide range of molecular properties, including optimized geometry, electronic structure, vibrational frequencies, and reactivity. For a molecule like 2-Amino-5-iodo-3-methylbenzoic Acid, a substituted anthranilic acid derivative, these calculations can provide insights into its stability, reactivity, and potential interactions with biological targets. Understanding these properties at a quantum level can significantly accelerate the design and optimization of new therapeutic agents.

Experimental and Computational Protocols

The following section details the standard computational methodologies employed for the quantum chemical analysis of aromatic carboxylic acids. These protocols are based on established practices in the field, as reported in studies of similar molecules.[1]

Software and Theoretical Methods

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is crucial for obtaining accurate results. For molecules containing heavy atoms like iodine, Density Functional Theory (DFT) methods are often the preferred choice due to their balance of accuracy and computational cost.

A widely used and reliable combination for this type of molecule is the B3LYP functional with the 6-311++G(d,p) basis set . The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been shown to provide excellent results for a wide range of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. For the iodine atom, a larger basis set or a pseudopotential, such as LANL2DZ, is often employed to account for relativistic effects.

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by performing a geometry optimization calculation, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum and not a saddle point (transition state).

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. The potential energy distribution (PED) analysis can be used to assign the calculated vibrational modes to specific molecular motions.

Electronic Property Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and electronic structure. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. It is useful for identifying regions that are susceptible to electrophilic or nucleophilic attack.

-

Mulliken and Natural Population Analysis (NPA): These methods provide a way to assign partial charges to each atom in the molecule, offering insights into the charge distribution and bonding.

-

Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies and are important for understanding the molecule's stability and reactivity at different temperatures.

Data Presentation: Illustrative Data from Related Molecules

As specific data for this compound is not available, the following tables present typical data obtained for a closely related molecule, 2-amino-3,5-diiodobenzoic acid, from computational studies.[1] This data serves as a reference for the expected values and trends for the target molecule.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) for 2-amino-3,5-diiodobenzoic Acid (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |

| C1-C6 | 1.398 | C1-C2-C3 | 120.3 |

| C2-C3 | 1.399 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.401 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.397 | C4-C5-C6 | 120.0 |

| C5-C6 | 1.402 | C5-C6-C1 | 120.3 |

| C2-N | 1.385 | C1-C2-N | 121.0 |

| C3-I | 2.110 | C4-C3-I | 119.5 |

| C5-I | 2.112 | C6-C5-I | 119.6 |

| C1-C=O | 1.490 | C2-C1-C=O | 120.5 |

| C=O | 1.220 | O=C-O | 124.0 |

| C-OH | 1.350 | C1-C-OH | 115.5 |

Table 2: Calculated Electronic Properties for 2-amino-3,5-diiodobenzoic Acid (Illustrative)

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 4.36 eV |

| Dipole Moment | 3.45 Debye |

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 2-amino-3,5-diiodobenzoic Acid (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | N-H asymmetric stretching |

| ~3350 | N-H symmetric stretching |

| ~3050 | O-H stretching |

| ~1680 | C=O stretching |

| ~1600 | Aromatic C=C stretching |

| ~1300 | C-N stretching |

| ~650 | C-I stretching |

Visualizations of Computational Workflows and Relationships

To further clarify the processes and concepts involved in quantum chemical calculations, the following diagrams are provided.

References

An In-depth Technical Guide to 2-Amino-5-iodo-3-methylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-iodo-3-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a crucial intermediate in the synthesis of various biologically active molecules. While the specific historical details of its initial discovery are not prominently documented, its significance lies in its role as a building block for pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on established chemical transformations, and its applications in medicinal and agricultural chemistry, particularly in the development of non-nucleoside reverse transcriptase inhibitors and insecticides targeting ryanodine receptors.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol .[1] Its structure features a benzoic acid core with an amino group at position 2, a methyl group at position 3, and an iodine atom at position 5. These functional groups provide multiple reaction sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 108857-24-5 | PubChem[1] |

| Molecular Formula | C₈H₈INO₂ | PubChem[1] |

| Molecular Weight | 277.06 g/mol | PubChem[1] |

| Exact Mass | 276.95998 Da | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Polar Surface Area | 63.3 Ų | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. A logical synthetic route involves the synthesis of the core structure, 2-amino-3-methylbenzoic acid, followed by regioselective iodination. While a singular, detailed historical synthesis protocol is not available, the following procedure is constructed based on well-established organic chemistry reactions for similar substrates.

Synthesis of 2-Amino-3-methylbenzoic Acid

The precursor, 2-amino-3-methylbenzoic acid, can be synthesized from 2-nitro-3-methylbenzoic acid via a reduction reaction. A modern and efficient method utilizes a catalyst such as Raney nickel.

Experimental Protocol: Reduction of 2-Nitro-3-methylbenzoic Acid

-

Reaction Setup: In a hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of Raney nickel to the solution.

-

Hydrogenation: The vessel is then placed under a hydrogen atmosphere and the reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield 2-amino-3-methylbenzoic acid. This method is reported to have a yield of over 92%.

Iodination of 2-Amino-3-methylbenzoic Acid

The final step is the regioselective iodination of 2-amino-3-methylbenzoic acid. The amino group is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the para position (position 5) is unhindered and is the primary site of iodination.

Experimental Protocol: Iodination

-

Reaction Setup: Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent like acetic acid.

-

Reagent Addition: Add molecular iodine (I₂) to the solution. An oxidizing agent, such as hydrogen peroxide, is then added dropwise to facilitate the iodination process.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for a period of 1 to 5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water to precipitate the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like acetic acid or methanol to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules with significant biological activity.

Intermediate in the Synthesis of Rilpivirine Analogs

This compound, and its methyl ester, serve as a key building block in the synthesis of analogs of Rilpivirine.[2] Rilpivirine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The structural features of this compound allow for its incorporation into the diarylpyrimidine scaffold characteristic of this class of antiretroviral drugs.

Precursor for Insecticides Targeting Ryanodine Receptors

This compound is also utilized as an intermediate in the creation of potent and selective activators of insect ryanodine receptors.[3] These receptors are critical for calcium ion regulation in insect muscle cells. Compounds that modulate these receptors can act as powerful insecticides. The synthesis of these complex insecticidal molecules often involves the use of substituted anthranilic acids like the title compound to construct the core structure responsible for biological activity.

Caption: Role of the title compound in synthesis workflows.

Conclusion

This compound, while not a widely known compound in its own right, represents a critical molecular scaffold in the development of important pharmaceuticals and agrochemicals. Its synthesis from basic starting materials is achievable through established chemical reactions. The strategic placement of its functional groups—amino, iodo, and methyl on a benzoic acid core—provides the necessary handles for medicinal and agricultural chemists to construct more complex, biologically active molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemical synthesis and drug discovery.

References

Tautomerism in Substituted Aminobenzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminobenzoic acids are a pivotal class of molecules in pharmaceutical sciences, serving as building blocks for a multitude of therapeutic agents. Their chemical behavior, and by extension their biological activity, is profoundly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in substituted aminobenzoic acids, focusing on the equilibrium between their neutral and zwitterionic forms. It delves into the structural and environmental factors governing this equilibrium, outlines key experimental and computational methodologies for its characterization, and presents quantitative data to facilitate comparative analysis. This document is intended to be a valuable resource for researchers and professionals involved in the design and development of drugs derived from these versatile scaffolds.

Introduction to Tautomerism in Aminobenzoic Acids

Tautomers are structural isomers of chemical compounds that readily interconvert.[1] In the context of substituted aminobenzoic acids, the most significant form of tautomerism is prototropic tautomerism, which involves the migration of a proton.[1][2] This leads to an equilibrium between a neutral form and a zwitterionic form.[3][4]

-

Neutral Form: The amino group (-NH₂) and the carboxylic acid group (-COOH) retain their protons.

-

Zwitterionic Form: The amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities.[5][6] These differences can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its tautomeric behavior essential for rational drug design.[7][8] The prevalence of tautomerism in drug-like molecules is significant, with some estimates suggesting that up to 70% of drugs are capable of tautomerization.[6]

The tautomeric equilibrium is influenced by a variety of factors, including:

-

Substitution Pattern: The nature and position of substituents on the benzene ring can alter the acidity of the carboxylic group and the basicity of the amino group, thereby shifting the equilibrium.

-

pH: The ionization state of both the amino and carboxylic acid groups is pH-dependent, directly impacting the population of the neutral and zwitterionic forms.[9][10]

-

Solvent Polarity: Polar solvents can stabilize the more polar zwitterionic form through solvation.[11]

-

Solid-State Effects: In the crystalline state, intermolecular interactions can favor one tautomer over the other, leading to tautomeric polymorphism.[3][6]

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers. It is defined as the ratio of the concentration of the zwitterionic form to the concentration of the neutral form:

KT = [Zwitterion] / [Neutral]

The determination of KT and the macroscopic and microscopic pKa values is critical for predicting the predominant species under physiological conditions.

Table 1: Tautomeric Equilibrium and Acidity Constants for Aminobenzoic Acids

| Compound | KT | Macroscopic pKa1 | Macroscopic pKa2 | Reference(s) |

| 2-Aminobenzoic acid (Anthranilic acid) | - | - | - | [3] |

| 3-Aminobenzoic acid | 1.44 (59% zwitterion) | 3.1 | 4.8 | [12][13] |

| 4-Aminobenzoic acid | ~0 (almost exclusively molecular) | 2.4 | 4.9 | [12][14] |

Note: The data for 2-aminobenzoic acid is less definitively reported in the provided search results in terms of a specific KT value, though it is known to exist in both neutral and zwitterionic forms.[3]

Experimental Methodologies for Studying Tautomerism

A variety of spectroscopic and analytical techniques are employed to characterize the tautomeric equilibrium of substituted aminobenzoic acids.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring pH-dependent changes in the electronic structure of aminobenzoic acids.[9][10][15] The neutral and zwitterionic forms, along with their corresponding cationic and anionic species, exhibit distinct absorption spectra.

Experimental Protocol: pH-Titration Monitored by UV-Vis Spectroscopy

-

Solution Preparation: Prepare a stock solution of the substituted aminobenzoic acid in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

-

Sample Preparation: For each pH value, mix an aliquot of the stock solution with the corresponding buffer solution to a final desired concentration.

-

Spectroscopic Measurement: Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm). The absorption maxima for 4-aminobenzoic acid are approximately 194 nm, 226 nm, and 278 nm.[16]

-

Data Analysis: Plot the absorbance at specific wavelengths against pH. The resulting titration curve can be analyzed to determine the macroscopic pKa values. By comparing the spectra with those of model compounds (e.g., the corresponding esters and N-acetylated derivatives), the contributions of the neutral and zwitterionic tautomers can be deconvoluted to estimate KT.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed structural information that can be used to distinguish between tautomers and quantify their relative populations.[12][18] The chemical shifts of the carbon atoms, especially those of the carboxylate/carboxylic acid group and the carbons of the aromatic ring, are sensitive to the protonation state of the functional groups.[19][20][21]

Experimental Protocol: ¹³C NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve the aminobenzoic acid in a suitable deuterated solvent (e.g., D₂O) at a specific pD (the equivalent of pH in D₂O). The pD can be adjusted using DCl or NaOD.

-

Model Compound Preparation: Prepare solutions of model compounds representing the neutral and zwitterionic forms. For example, the methyl ester of the aminobenzoic acid can model the neutral form, while the N,N,N-trimethylated derivative can model the zwitterionic form.

-

NMR Data Acquisition: Acquire ¹³C NMR spectra for the aminobenzoic acid and the model compounds under identical conditions (temperature, concentration).

-

Data Analysis: Compare the chemical shifts of the aminobenzoic acid with those of the model compounds. The observed chemical shift of a given carbon in the aminobenzoic acid sample will be a weighted average of the chemical shifts of that carbon in the neutral and zwitterionic forms. The mole fractions of the two tautomers can be calculated using the following equation: δobs = Xneutral * δneutral + Xzwitterion * δzwitterion where δobs is the observed chemical shift, X is the mole fraction, and δ is the chemical shift of the model compound.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of tautomers and the factors influencing their relative stabilities.[22][23][24]

Computational Protocol: DFT for Tautomer Stability Analysis

-

Structure Optimization: Build the 3D structures of the neutral and zwitterionic tautomers of the substituted aminobenzoic acid. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[22]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Energy Calculation: The relative stability of the tautomers in the gas phase can be determined by comparing their calculated Gibbs free energies.

-

Solvation Modeling: To account for the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in the desired solvent.[11][23] This allows for the prediction of how the tautomeric equilibrium will shift in different environments.

Visualizing Tautomerism and Experimental Workflows

Logical Relationship of Tautomeric and Ionic Equilibria

Caption: Tautomeric and ionization equilibria of aminobenzoic acids.

Experimental Workflow for Tautomer Analysis

Caption: Workflow for experimental and computational tautomer analysis.

Implications for Drug Development

The tautomeric state of a substituted aminobenzoic acid derivative can have profound consequences for its biological activity and developability.[5][7][25]

-

Receptor Binding: The different shapes, hydrogen bonding patterns, and electrostatic potentials of tautomers can lead to significant differences in their binding affinity for a biological target.[8] One tautomer may be active while the other is inactive or even exhibits off-target effects.

-

ADME Properties: Tautomerism affects key Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, the less polar neutral form may have better membrane permeability, while the more soluble zwitterionic form may be more readily absorbed from the gastrointestinal tract.[26]

-

Formulation and Stability: The solid-state form of a drug is critical for its stability and bioavailability.[6] The ability of a compound to exist as different tautomeric polymorphs (desmotropes) presents a challenge for formulation development, as these forms can have different solubilities and dissolution rates.

-

Intellectual Property: A thorough characterization of the tautomeric forms of a new chemical entity is essential for securing robust patent protection.

Conclusion

Tautomerism is a fundamental consideration in the study of substituted aminobenzoic acids and their derivatives. The equilibrium between the neutral and zwitterionic forms is a delicate balance influenced by molecular structure and the surrounding environment. A comprehensive understanding and quantitative characterization of this equilibrium, achieved through a combination of experimental techniques and computational modeling, are indispensable for the successful design, development, and formulation of effective and safe pharmaceutical agents. This guide provides a foundational framework and practical methodologies to aid researchers in navigating the complexities of tautomerism in this important class of molecules.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tautomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. | Sigma-Aldrich [merckmillipore.com]

- 10. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 17. Details for: Tautomerism : › Central Library, Shahjalal University of Science & Technology catalog [opac.library.sust.edu]

- 18. researchgate.net [researchgate.net]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. rsc.org [rsc.org]

- 21. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 24. comporgchem.com [comporgchem.com]

- 25. sisgeenco.com.br [sisgeenco.com.br]

- 26. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-iodo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. Its structure, featuring an iodinated aromatic ring with amino and carboxylic acid functionalities, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-amino-3-methylbenzoic acid. The described method is an adaptation of established procedures for the iodination of similar aminobenzoic acid derivatives, offering a practical and efficient approach for laboratory-scale synthesis.[1][2]

Reaction Scheme

The synthesis involves the direct electrophilic iodination of 2-amino-3-methylbenzoic acid using molecular iodine in the presence of an oxidizing agent. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent methyl and carboxylic acid groups, the iodination is expected to occur predominantly at the C-5 position, which is para to the amino group.

Caption: Reaction scheme for the iodination of 2-amino-3-methylbenzoic acid.

Experimental Protocol

This protocol is adapted from the synthesis of 2-amino-5-iodobenzoic acid.[1][2] Researchers should perform a small-scale trial to optimize conditions for their specific setup.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Amino-3-methylbenzoic acid | 4389-45-1 | 151.16 |

| Molecular Iodine (I₂) | 7553-56-2 | 253.81 |

| Hydrogen Peroxide (30% aq. soln.) | 7722-84-1 | 34.01 |

| Glacial Acetic Acid | 64-19-7 | 60.05 |

| Deionized Water | 7732-18-5 | 18.02 |

| Sodium Thiosulfate | 7772-98-7 | 158.11 |

| Sodium Bicarbonate | 144-55-8 | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Hexanes | 110-54-3 | 86.18 |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

-

pH paper

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylbenzoic acid (e.g., 5.00 g, 33.1 mmol).

-

Dissolution: Add glacial acetic acid (e.g., 100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

-

Addition of Iodine: To the solution, add molecular iodine (e.g., 4.20 g, 16.5 mmol). Stir the mixture at room temperature.

-

Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 3.75 mL, 33.1 mmol) dropwise to the reaction mixture over a period of 30 minutes using a dropping funnel. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-